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Compound of Interest

2-Cyclohexen-1-one, 3,4,4-
Compound Name:
trimethyl-

Cat. No.: B103722

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4,4-trimethyl-2-cyclohexen-1-
one, an a,B-unsaturated cyclic ketone. It details the compound's physicochemical properties,
outlines a representative synthetic protocol, describes standard analytical characterization
methods, and discusses its known and potential applications. This guide is intended to serve as
a foundational resource for professionals engaged in chemical research and development.

Physicochemical Properties and Identifiers

3,4,4-trimethyl-2-cyclohexen-1-one is a derivative of cyclohexenone with three methyl group
substituents. Its core chemical and physical properties are summarized below. While specific
experimental data for properties like boiling and melting points are not readily available in
public databases, computed values and data from related isomers provide a useful reference.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b103722?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CoH140 [1112]
Molecular Weight 138.21 g/mol [1][3]
Exact Mass 138.1045 g/mol [3]

CAS Number 17299-41-1 [11[2]
IUPAC Name 3,4,4-trimethylcyclohex-2-en-1- 2]

one
SMILES CC1=CC(=0)Cccc1(c)c [1]

LJILDAULEWAKOE-
InChlKey [2]
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Boiling Point Data not available [1]
Melting Point Data not available [1]
Density Data not available [1]

Synthesis and Purification

The synthesis of substituted cyclohexenones can be achieved through various established
organic chemistry reactions. A common and effective method is the Robinson annulation, which
involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Representative Synthesis via
Robinson Annulation

This protocol describes a plausible synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one from 3-
methyl-2-butanone and methyl vinyl ketone.

Reagents and Materials:
o 3-Methyl-2-butanone (Isopropyl methyl ketone)

e Methyl vinyl ketone (MVK)
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e Sodium ethoxide (NaOEt)

» Ethanol (absolute)

e Hydrochloric acid (HCI), dilute

o Diethyl ether

e Magnesium sulfate (anhydrous)

« Silica gel for column chromatography

o Hexane and Ethyl Acetate (for chromatography)
Procedure:

e Michael Addition: A solution of sodium ethoxide in ethanol is prepared in a round-bottom
flask under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath. 3-Methyl-2-
butanone is added dropwise to form the enolate. Subsequently, methyl vinyl ketone is added
slowly to the reaction mixture. The reaction is allowed to stir at room temperature until the
Michael addition is complete (monitored by TLC).

e Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote
the intramolecular aldol condensation and subsequent dehydration to form the a,[3-
unsaturated ketone. The progress is monitored by TLC.

o Work-up: After cooling, the reaction is quenched by the addition of a dilute aqueous HCI
solution. The mixture is transferred to a separatory funnel and extracted multiple times with
diethyl ether.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude
product is purified by flash column chromatography on silica gel using a hexane-ethyl
acetate gradient to yield pure 3,4,4-trimethyl-2-cyclohexen-1-one.
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Diagram 1: Synthetic Pathway via Robinson Annulation
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Diagram 1: Synthetic Pathway via Robinson Annulation.

Analytical Characterization

The structural confirmation of 3,4,4-trimethyl-2-cyclohexen-1-one relies on standard
spectroscopic technigues. These methods provide definitive information about the molecular
structure, functional groups, and connectivity of the atoms.
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Technique Purpose Expected Observations
Signals corresponding to the
vinyl proton, allylic methyl

Determines the number and P y Y
1H NMR protons, gem-dimethyl protons,
type of protons.
and methylene protons of the
ring.
Resonances for the carbonyl
- carbon, olefinic carbons,
13C NMR Identifies the carbon skeleton.

quaternary carbon, and methyl

and methylene carbons.

IR Spectroscopy

Identifies functional groups.

Characteristic absorption
bands for the C=0 stretch
(conjugated ketone) and the
C=C stretch of the enone

system.

Mass Spectrometry

Determines molecular weight

and fragmentation pattern.

A molecular ion peak
corresponding to the exact
mass (138.1045 Da) and
characteristic fragmentation

patterns.[2]

General Protocol for NMR Spectroscopic Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction.

o Spectral Analysis: Integrate the *H NMR signals to determine proton ratios. Analyze chemical
shifts, coupling constants, and 2D spectra (like COSY and HSQC) to assign the full structure.
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Diagram 2: Analytical Workflow for Compound Characterization
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Diagram 2: Analytical Workflow for Compound Characterization.

Biological Activity and Potential Applications

Currently, there is limited publicly available information regarding the specific biological
activities or drug development applications of 3,4,4-trimethyl-2-cyclohexen-1-one. However, the
cyclohexenone scaffold is present in numerous biologically active natural products and
synthetic compounds. Related trimethyl-cyclohexenone isomers are noted for their use as

flavoring agents.[4]

For drug development professionals, this compound could serve as a starting point or fragment
for chemical library synthesis. A typical initial screening process to identify potential biological
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activity is outlined below.
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Diagram 3: Proposed Workflow for Biological Activity Screening
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Diagram 3: Proposed Workflow for Biological Activity Screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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